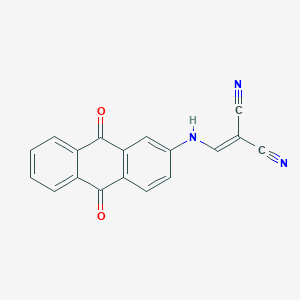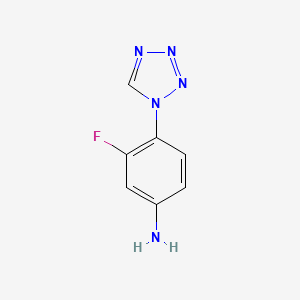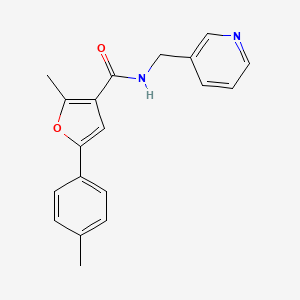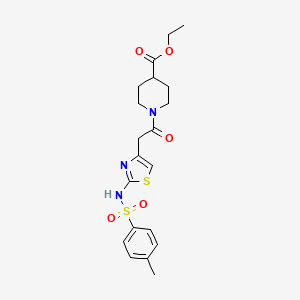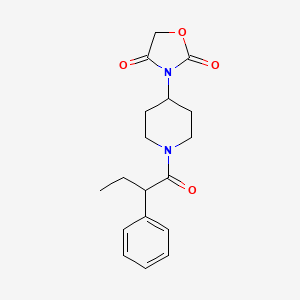
3-(1-(2-Phenylbutanoyl)piperidin-4-yl)oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread .Molecular Structure Analysis
Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Compounds with piperidine moiety show a wide variety of biologic activities .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .科学的研究の応用
Synthesis and Biological Activity
A significant application of oxazolidine derivatives, similar to 3-(1-(2-Phenylbutanoyl)piperidin-4-yl)oxazolidine-2,4-dione, includes their synthesis for antimicrobial activities. For instance, the synthesis of new compounds through Knoevenagel condensation involving variations of oxazolidine diones demonstrated effective antibacterial and antifungal activities, showing potential in developing new antibiotics and antifungal agents (Prakash et al., 2010).
Electrooxidative Cyclization
Another area of application involves electrooxidative methods for synthesizing novel oxazolidine derivatives. These methods have been employed to create 2-aryl-1,3-oxazolidine derivatives from specific piperidineethanols and methanols, showcasing an approach to increase yields of cyclized compounds significantly (Okimoto et al., 2012).
Antagonist Activity
Research into bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which share structural similarities with the compound , has demonstrated potent 5-HT2 antagonist activity. This suggests potential applications in developing treatments for disorders modulated by the 5-HT2 receptor (Watanabe et al., 1992).
Synthesis of Functionalized Piperidines
The cyclization of chiral oxazolidines has been explored as a key step for synthesizing enantiopure piperidines, indicating the compound's potential as a precursor for creating bioactive molecules and therapeutic agents (Agami et al., 1996).
Fungicide Development
Oxazolidinone derivatives, like famoxadone, have been developed as agricultural fungicides, offering excellent control of plant pathogens. The discovery and optimization of such compounds highlight their importance in agricultural applications, protecting crops against various diseases (Sternberg et al., 2001).
作用機序
将来の方向性
特性
IUPAC Name |
3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-2-15(13-6-4-3-5-7-13)17(22)19-10-8-14(9-11-19)20-16(21)12-24-18(20)23/h3-7,14-15H,2,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMXXWDXUAECND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

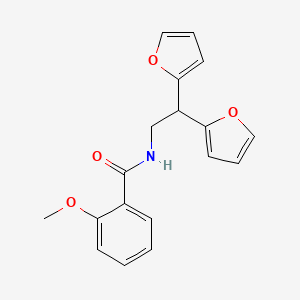
![6-(3-methoxyphenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2665761.png)
![2-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2665762.png)
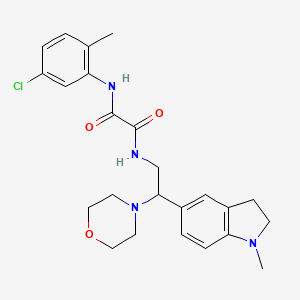
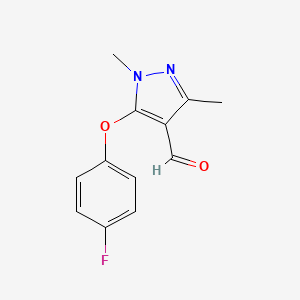
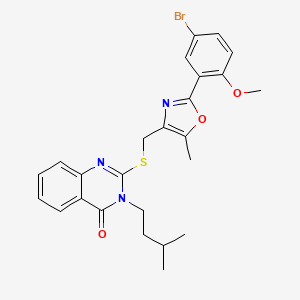
![1-[3-(Pyridin-4-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2665768.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2665770.png)
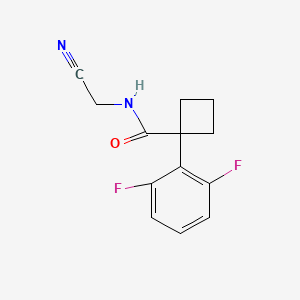
![Methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2665774.png)
